Citalopram N-Oxide Hydrochloride
Overview
Description
3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a fluorophenyl group, and a cyano group, making it a unique molecule with interesting chemical properties.
Mechanism of Action
Target of Action
Citalopram N-Oxide Hydrochloride, also known as Citalopram, primarily targets the serotonin transporter (Solute Carrier Family 6) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
Citalopram acts by inhibiting the reuptake of serotonin in the central nervous system (CNS), thereby increasing the levels of serotonin in the synaptic cleft . This potentiation of serotonergic activity in the CNS is thought to be the mechanism underlying its antidepressant effects .
Biochemical Pathways
Citalopram’s action on the serotonin transporter leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic transmission . This affects various biochemical pathways, particularly those involved in mood regulation .
Pharmacokinetics
Citalopram is rapidly absorbed following oral administration, with peak plasma levels observed approximately 1-4 hours after administration . It has a high bioavailability of approximately 80% due to its high lipophilicity . It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP2D6 . Approximately 12 to 23% of an oral dose of citalopram is excreted as unchanged citalopram in the urine .
Result of Action
The increased serotonin levels resulting from citalopram’s action lead to enhanced serotonergic neurotransmission. This is associated with improvements in symptoms of depression and other conditions for which citalopram is prescribed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of citalopram. For instance, the presence of citalopram in actual water matrices, especially in secondary effluent, has been shown to enhance the generation of N-nitrosodimethylamine (NDMA) during chlorination . Additionally, operational variables such as disinfectant dose and pH value can affect the degradation of citalopram and the generation of NDMA .
Biochemical Analysis
Biochemical Properties
Citalopram N-Oxide Hydrochloride enhances serotonergic transmission through the inhibition of serotonin reuptake . It has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been associated with the regulation of neural function pathways in clinical responders . In non-responders, deregulated pathways mainly involved cell adhesion and immune response .
Molecular Mechanism
The mechanism of action of this compound is primarily through the inhibition of serotonin reuptake . This results in an increase in serotonergic neurotransmission, allowing serotonin molecules to act for extended periods of time .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause damage in liver enzymes function and histological examination confirmed this damage . The oxidative stress cytotoxicity markers induced by this compound were significantly prevented by antioxidants, ROS scavengers, MPT pore sealing agents, endocytosis inhibitors, ATP generators, and CYP inhibitors .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, SSRIs including this compound have been shown to have anxiolytic, anticompulsive, and some antiaggressive effects .
Metabolic Pathways
This compound is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram by CYP2C19 . Other metabolites include didemethylcitalopram via CYP2D6 metabolism, citalopram N-oxide and propionic acid derivative via monoamine oxidase enzymes A and B and aldehyde oxidase .
Transport and Distribution
This compound is extensively distributed in the body with a volume of distribution of about 12 L/kg . It is metabolized in the liver and excreted in the urine and feces .
Subcellular Localization
Given its role as a selective serotonin reuptake inhibitor, it is likely to be localized in the presynaptic neurons where it inhibits serotonin reuptake .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran ring, introduction of the fluorophenyl and cyano groups, and the final amine oxide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form different oxides.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to optimize each specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield various amine oxides, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-cyano-1-(4-chlorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride
- 3-[5-cyano-1-(4-bromophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride
Uniqueness
The presence of the fluorophenyl group in 3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2.ClH/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNQZCHENWHXQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62498-71-9 | |
Record name | Citalopram N-oxide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CITALOPRAM N-OXIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5WEE9Q3CL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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